molecular formula C11H19NO3 B1396854 Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate CAS No. 1272656-90-2

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1396854
CAS No.: 1272656-90-2
M. Wt: 213.27 g/mol
InChI Key: QXZSSQNYUNNRJG-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a valuable spirocyclic chemical scaffold designed for pharmaceutical research and development. Its unique structure, featuring oxygen and nitrogen heteroatoms within a fused ring system, makes it a privileged building block in medicinal chemistry for constructing diverse compound libraries and exploring structure-activity relationships (SAR) . Spirocyclic compounds of this class are extensively investigated for their potential biological activities. Related analogs have been studied for applications in central nervous system (CNS) disorders, as enzyme inhibitors, and for their antitumor properties, highlighting the broad utility of this chemotype in drug discovery . Researchers utilize this scaffold to develop novel bioactive molecules, leveraging its three-dimensional complexity to access underexplored chemical space. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSSQNYUNNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(N1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most referenced laboratory synthesis for Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate involves the following key steps:

  • Step 1: Alkylation of a suitable spirocyclic nitrile (such as tetrahydropyran-4-carbonitrile) with an appropriate alkyl halide (e.g., 1-bromo-2-fluoroethane).
  • Step 2: Heterocyclization to form the spirocyclic core.
  • Step 3: Introduction of the ethyl carboxylate group, typically via esterification or transesterification.

This approach provides access to the target molecule while allowing for modifications to improve yield and purity.

Related Synthetic Strategies

While direct literature on the exact compound is limited, analogous spirocyclic compounds (e.g., tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate) have been synthesized using a four-step method:

Step Starting Material / Intermediate Key Reagents & Conditions Product / Transformation
1 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanide, potassium tert-butoxide, glycol dimethyl ether/ethanol, 0–20°C 1,4-dioxaspiro[4.5]decane-8-carbonitrile
2 1,4-dioxaspiro[4.5]decane-8-carbonitrile 1-bromo-2-chloroethane, lithium diisopropylamide, toluene, 0–20°C, 13 h 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Hydrogenation (Raney nickel), methanol, 50°C, 50 psi, 6 h Cyclization, then reaction with tert-butyl dicarbonate
4 tert-butyl-protected intermediate Pyridinium p-toluenesulfonate, acetone/water, 70°C, 15 h Deprotection to yield the carboxylate ester

Note: For the ethyl ester, the final step would involve esterification with ethanol under acidic conditions or direct use of ethyl chloroformate as the esterifying agent.

Key Reaction Conditions and Optimization

Step Solvent(s) Temperature Time Notes
1 Glycol dimethyl ether/ethanol 0–20°C - Alkylation/nitrile formation
2 Toluene 0–20°C 13 h Alkylation with bromo-chloroethane
3 Methanol 50°C 6 h Hydrogenation/cyclization
4 Acetone/water 70°C 15 h Deprotection/esterification
  • Yields: For analogous spirocyclic compounds, yields per step are typically in the range of 70–90%.
  • Purification: Column chromatography or recrystallization from suitable solvents is used to purify intermediates and the final product.

Alternative Approaches

Deprotection Strategies

For spirocyclic amines protected as carbamates (e.g., tert-butyl or benzyl), deprotection using acidic methanol (such as methanolic hydrogen chloride) is effective, yielding the free amine which can then be esterified.

Cyclization Approaches

Some methods employ intramolecular cyclization of haloalkyl-substituted spirocyclic nitriles, followed by reduction and esterification, to construct the azaspiro framework.

Data Table: Summary of Preparation Methods

Method ID Starting Material Key Steps Yield (%) Reference
1 Tetrahydropyran-4-carbonitrile Alkylation, heterocyclization, esterification ~70–85
2 1,4-dioxaspiro[4.5]decane-8-one 4-step: nitrile formation, alkylation, cyclization, esterification ~75–90
3 Protected spirocyclic amine (carbamate) Acidic deprotection, esterification 80–88

Research Findings and Industrial Considerations

  • Scalability: The use of inexpensive, commercially available starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-one) and mild reaction conditions make these methods suitable for scale-up.
  • Environmental Aspects: The processes generally avoid highly toxic reagents, and hydrogenation steps can be performed under moderate pressure with standard catalysts.
  • Product Quality: Final products are typically obtained as crystalline solids with high purity after chromatographic purification or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Modifications
This compound C₁₁H₁₉NO₃ 213.27 Ethyl ester, spirocyclic Ethyl ester at position 2
Mthis compound HCl C₁₁H₂₀ClNO₂ 241.74 Methyl ester, hydrochloride salt Methyl ester; HCl salt enhances crystallinity
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid HCl C₉H₁₄ClNO₃ 219.67 Carboxylic acid, hydrochloride Free carboxylic acid; higher polarity
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₂N₂O₃ 254.33 tert-Butyl ester, diazaspiro Additional nitrogen atom; Boc-protected
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₂H₁₉NO₄ 241.29 Ethyl ester, oxo group, stereocenter 2S-methyl and 3-oxo modifications

Physical Properties

  • Melting Points: Carboxylic acid hydrochloride (8f): 181–184°C . Methyl ester hydrochloride (9f): Not reported, but expected to be lower due to esterification.
  • Solubility: Ethyl ester: Requires DMSO and heat for solubility . Carboxylic acid hydrochloride: Likely soluble in polar solvents (e.g., water, methanol) due to ionic character .
  • Thermal Stability :
    • tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has a predicted boiling point of 424.9±38.0°C , indicating high thermal stability .

Biological Activity

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention within medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and biomedicine.

  • Molecular Formula: C11_{11}H19_{19}NO3_3
  • Molecular Weight: 213.27 g/mol
  • CAS Number: 1272656-90-2

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Notably, it can be synthesized through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization steps to form the spiro compound .

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the vanin-1 enzyme, which is implicated in metabolic processes and inflammation .

Pharmacokinetics and Protein Binding

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound interacts with proteins, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics . The binding affinity to plasma proteins can significantly affect its bioavailability and efficacy.

Biological Assays and Case Studies

Recent studies have explored the biological effects of this compound through various in vitro assays:

  • Antimicrobial Activity:
    • The compound has shown promising activity against several bacterial strains, including multidrug-resistant strains. For example, it was evaluated for its inhibitory effects on bacterial topoisomerases, demonstrating significant antibacterial properties .
  • Enzyme Inhibition:
    • Inhibition studies have revealed that this compound can effectively inhibit enzymes involved in critical metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Toxicity Studies:
    • Preliminary toxicity assessments indicate that the compound may have a favorable safety profile, although detailed toxicological studies are necessary to confirm these findings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeNotable Features
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decaneSpirocyclicHigher molecular weight; different ester
Ethyl 2-Oxo-1-Azaspiro[4.5]DecaneSpirocyclicLacks oxygen in the ring; different reactivity
Ethyl 8-Oxa-spiro[4.5]DecaneSpirocyclicSimilar ring structure; varied substituents

This table highlights how variations in structure can lead to differences in biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate, and how do reaction conditions affect yields?

  • Methodology : The compound is typically synthesized via multistep protocols involving spirocyclization and functional group transformations. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) are hydrolyzed under acidic conditions (e.g., 35% HCl reflux for 16 hours) to yield carboxylic acid derivatives, which are further esterified . Yield optimization requires precise control of stoichiometry (e.g., Boc₂O for protection) and solvent systems (e.g., dioxane/water mixtures) .
  • Data Note : A 38% yield was reported for the Boc-protected intermediate after chromatographic purification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .
  • Spill Management : Avoid aerosolization; collect spills using non-sparking tools and dispose via licensed waste services .
  • Fire Hazards : Use water fog, alcohol-resistant foam, or CO₂ extinguishers. Toxic gases (e.g., CO, NOₓ) may form during combustion .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Key signals include δ 4.25–4.00 ppm (m, 1H, spirocyclic CH), 3.87–3.56 ppm (m, 5H, ether and ester protons), and 1.61–1.38 ppm (m, 11H, tert-butyl and aliphatic protons) .
  • LCMS : A [M–H]⁻ peak at m/z 284.2 confirms the molecular ion .
  • Elemental Analysis : Discrepancies ≤0.2% between calculated and observed C/H/N ratios validate purity .

Advanced Research Questions

Q. How can enantiomeric excess be improved in asymmetric syntheses of this spirocyclic compound?

  • Methodology :

  • Chiral Catalysts : Use phosphine-based catalysts (e.g., for cycloisomerization) to achieve >85% enantiomeric excess (ee), as demonstrated in related spirocyclic pyrrolidones .
  • HPLC Optimization : Chiral IC columns with heptane/2-propanol (90:10) eluent resolve enantiomers (e.g., retention times: 5.7 min for minor, 6.5 min for major) .
    • Data Note : Enantiomeric ratios should be validated via polarimetry or X-ray crystallography to resolve ambiguities in overlapping NMR signals .

Q. How can conflicting spectral data from different studies be reconciled?

  • Methodology :

  • Solvent Effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆; e.g., carbonyl proton exchange in CDCl₃ may obscure signals .
  • Impurity Profiling : Use LCMS to detect byproducts (e.g., tert-butyl degradation products) that may skew integration .
  • Cross-Validation : Replicate synthetic steps using literature protocols (e.g., 16-hour reflux in HCl) to isolate discrepancies caused by reaction time or temperature .

Q. What strategies mitigate low yields during Boc-protection or esterification steps?

  • Methodology :

  • Activation Reagents : Replace Boc₂O with DMAP (dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
  • Solvent Optimization : Use THF instead of dioxane for better solubility of intermediates, reducing side reactions .
  • Quenching Protocols : Acidify aqueous layers with NaHSO₄ (not HCl) to minimize ester hydrolysis during workup .

Q. How can ecological risks be assessed despite limited ecotoxicity data?

  • Methodology :

  • Read-Across Models : Compare with structurally similar spirocyclic amines (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) to estimate biodegradability and bioaccumulation .
  • QSAR Tools : Use EPI Suite to predict log Kow (estimated 1.8–2.5) and prioritize testing for aquatic toxicity .

Key Recommendations

  • Safety : Prioritize fume hood use for reactions releasing HCl or CO .
  • Synthesis : Optimize Boc-protection with DMAP to reduce reaction time .
  • Characterization : Validate enantiopurity via chiral HPLC and X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

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